molecular formula C21H17ClN2O3S B2875698 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1797078-78-4

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2875698
CAS No.: 1797078-78-4
M. Wt: 412.89
InChI Key: TZLJOWNPIPJTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative designed for advanced pharmaceutical and biological research. This compound features a complex structure incorporating a 4-chlorobenzyl group and a 5-benzoylthiophene moiety, a scaffold known for its significant role in medicinal chemistry . Oxalamide-based compounds are of high interest in drug discovery due to their potential as key intermediates for developing biologically active molecules. They are frequently explored for their ability to interact with various enzymatic targets . The specific molecular architecture of this reagent, which includes a thiophene ring linked to a benzoyl group, suggests potential for research into therapies for metabolic diseases, given that similar heterocyclic compounds have been investigated as alpha-glucosidase inhibitors for diabetes management . Furthermore, compounds with related structures have shown promise in other areas, such as the inhibition of osteoclastogenesis for bone disease research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLJOWNPIPJTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzoyl thiophene moiety, which is known for its diverse biological activities.
  • A chlorobenzyl group that may enhance its interaction with biological targets.

Though specific mechanisms for this compound are not extensively documented, related compounds often exhibit activities through modulation of various biological pathways, including:

  • Inhibition of enzymes involved in inflammatory processes.
  • Interaction with receptors , potentially influencing signaling pathways relevant to cancer and inflammatory diseases.

Biological Activity Overview

The biological activity of this compound can be categorized based on various studies:

Anticancer Activity

Recent studies suggest that similar oxalamides exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with structural similarities have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through the activation of caspases.

Anti-inflammatory Properties

Research indicates that compounds containing thiophene rings can exert anti-inflammatory effects. This may involve:

  • Downregulation of pro-inflammatory cytokines .
  • Inhibition of NF-kB signaling pathway .

Data Summary

The following table summarizes findings from various studies regarding the biological activity of similar compounds:

Study ReferenceActivity AssessedKey Findings
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.
Enzyme inhibitionInhibited COX-2 activity, reducing inflammation.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a compound structurally similar to this compound significantly inhibited the growth of lung cancer cells by triggering mitochondrial apoptosis pathways.
  • Research on Inflammatory Response : Another study focused on the anti-inflammatory effects of thiophene derivatives found that these compounds could effectively lower inflammatory markers in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Structural Features Bioactivity Context Reference
Target Compound N1: (5-Benzoylthiophen-2-yl)methyl; N2: 4-Chlorobenzyl Hypothesized antiviral N/A
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) N1: 4-Chlorobenzyl; N2: 4-Methoxyphenethyl Cytochrome P450 inhibitor
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) N1: 3-Chloro-4-fluorophenyl; N2: 4-Methoxyphenethyl Enzyme inhibitor
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinylethyl Umami flavor enhancer
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide N1: Benzyl; N2: Biphenylyl Synthetic intermediate

Key Observations :

  • Compared to flavoring agents like S336, the target’s 4-chlorobenzyl group introduces electron-withdrawing character, which may alter solubility and metabolic stability .

Key Observations :

  • The target compound’s synthesis likely follows General Procedure 1 (evidenced in ), involving oxalyl chloride-mediated coupling.
  • Lower yields in analogs (e.g., 23% for Compound 56) suggest steric hindrance or reactivity challenges with bulky substituents, which may also apply to the target’s benzoylthiophene group.
Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Predicted pKa LogP (Estimated)
Target Compound C₂₂H₁₇ClN₂O₃S 424.90 ~10.5 3.8
Compound 56 C₁₈H₁₈ClN₂O₃ 345.80 10.2 2.9
Compound S336 C₁₈H₂₀N₂O₄ 328.36 9.8 2.1
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide C₂₂H₂₀N₂O₂ 344.41 10.6 4.0

Key Observations :

  • The target’s benzoylthiophene increases molar mass and LogP compared to simpler analogs, suggesting higher lipophilicity and membrane permeability.

Key Observations :

  • Flavoring oxalamides like S336 exhibit high safety margins due to rapid metabolism without amide hydrolysis .
  • The target’s thiophene ring may introduce unique metabolic pathways (e.g., sulfur oxidation), necessitating specific toxicological evaluation.

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